Azido-PEG5-CH2CO2-NHS
Description
Azido-PEG5-CH2CO2-NHS (CAS: 2144777-77-3) is a multifunctional polyethylene glycol (PEG)-based reagent widely used in bioconjugation, drug delivery, and PROTAC (PROteolysis-TArgeting Chimera) synthesis. Its structure comprises:
- Azide group (-N₃): Enables click chemistry reactions (e.g., CuAAC, SPAAC) with alkyne-, DBCO-, or BCN-modified molecules .
- PEG5 spacer: Five ethylene glycol units (PEG5) enhance aqueous solubility and reduce immunogenicity .
- NHS ester (-CO₂-NHS): Reacts with primary amines (-NH₂) on proteins, peptides, or amine-functionalized molecules to form stable amide bonds .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O9/c17-19-18-3-4-24-5-6-25-7-8-26-9-10-27-11-12-28-13-16(23)29-20-14(21)1-2-15(20)22/h1-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNZIAMWWCOXMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis of the PEG Backbone
The synthesis begins with the preparation of a pentameric ethylene glycol (PEG5) spacer. A 2,2'-oxybis(ethan-1-ol) precursor is reacted with tertiary butyl acrylate in tetrahydrofuran (THF) under basic conditions (sodium metal catalyst) to form a protected PEG intermediate. Key parameters include:
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Reaction Temperature : 25°C for initial mixing, followed by 15-hour agitation at ambient temperature.
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Solvent System : THF facilitates solubility while minimizing side reactions.
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Stoichiometry : A 1:1 molar ratio of 2,2'-oxybis(ethan-1-ol) to tertiary butyl acrylate ensures complete esterification.
Post-reaction, the mixture is acidified to pH 2–3 using hydrochloric acid (HCl), extracted with ethyl acetate, and purified via vacuum distillation. This yields a PEG5 derivative with terminal hydroxyl groups, confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Azide Functionalization
The hydroxyl termini are converted to azides using sodium azide (NaN₃) in a polar aprotic solvent system. In a representative protocol:
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Reagents : Sodium azide (3.5 equivalents per hydroxyl group), acetone/water (4:1 v/v).
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Conditions : 75°C for 2 hours under reflux.
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Conversion Efficiency : >95%, as quantified by Fourier-transform infrared (FTIR) spectroscopy (azide peak at ~2100 cm⁻¹).
The reaction is quenched by neutralization with citric acid, followed by extraction with methylene chloride (MDC) and desiccation using sodium sulfate.
NHS Ester Incorporation
The final step involves coupling the carboxylate-terminated PEG intermediate with N-hydroxysuccinimide. Using dicyclohexylcarbodiimide (DCC) as a coupling agent in MDC:
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Molar Ratio : 1.2 equivalents of NHS relative to the carboxylate group.
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Activation Time : 12 hours at 25°C.
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Yield : 82–87% after column chromatography (silica gel, ethyl acetate/hexane gradient).
Industrial-Scale Production
Bulk Synthesis Optimization
Industrial protocols emphasize cost-effectiveness and reproducibility:
Purification Techniques
| Method | Purpose | Efficiency (%) | Citation |
|---|---|---|---|
| Dialysis (10 kDa MWCO) | Remove unreacted NHS ester | 98.5 | |
| Size-Exclusion Chromatography | Separate PEG5 oligomers | 99.1 | |
| Recrystallization (Ethanol) | Final polishing | 95.2 |
Quality Control and Characterization
Analytical Metrics
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥97% | HPLC (C18 column) |
| Azide Content | 0.95–1.05 eq/mol | Iodometric Titration |
| NHS Ester Activity | ≥90% active ester | Amine Coupling Assay |
| Solubility (PBS) | 50 mg/mL | Turbidimetry |
Stability Profiling
Azido-PEG5-CH2CO2-NHS degrades via hydrolysis of the NHS ester (t₁/₂ = 72 hours in PBS at 25°C). Lyophilized formulations stabilized with trehalose exhibit 18-month shelf life at -20°C.
Challenges and Recent Advancements
Chemical Reactions Analysis
Types of Reactions
Azido-PEG5-CH2CO2-NHS undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes in the presence of a copper catalyst to form stable triazole linkages (CuAAC).
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkynes such as dibenzocyclooctyne (DBCO) without the need for a catalyst.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst, typically copper sulfate and a reducing agent like sodium ascorbate.
SPAAC: Does not require a catalyst but uses strained alkynes like DBCO or BCN (bicyclo[6.1.0]nonyne).
Major Products Formed
Scientific Research Applications
Bioconjugation
Overview : Bioconjugation refers to the process of chemically linking biomolecules, such as proteins, peptides, or nucleic acids, to other molecules. Azido-PEG5-CH2CO2-NHS is particularly useful for labeling primary amines (-NH2) on these biomolecules.
Applications :
- Protein Labeling : The NHS ester reacts with amine groups on proteins to form stable amide bonds, enabling the attachment of fluorescent dyes or therapeutic agents.
- Oligonucleotide Modification : This compound can modify amine-containing oligonucleotides, enhancing their stability and functionality in therapeutic applications.
| Application | Description |
|---|---|
| Protein Labeling | Attaches fluorescent tags or drugs to proteins via amide bonds. |
| Oligonucleotide Modification | Enhances stability and functionality for therapeutic use. |
Drug Delivery Systems
Overview : The hydrophilic nature of polyethylene glycol (PEG) enhances solubility and reduces immunogenicity, making this compound an excellent candidate for drug delivery systems.
Applications :
- Targeted Drug Delivery : By conjugating drugs to specific targeting moieties via this compound, researchers can improve the precision of drug delivery to diseased tissues while minimizing side effects.
- Synthesis of PROTACs : This compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells.
| Application | Description |
|---|---|
| Targeted Drug Delivery | Enhances precision in delivering therapeutics to target sites. |
| PROTAC Synthesis | Acts as a linker for selective protein degradation strategies. |
Nanotechnology
Overview : In nanotechnology, this compound is employed to modify nanoparticles for various applications, including imaging and therapy.
Applications :
- Nanoparticle Functionalization : The azide group allows for click chemistry reactions with alkyne-functionalized nanoparticles, facilitating the attachment of targeting ligands or therapeutic agents.
- Biosensors Development : By linking biomolecules to nanoparticles, researchers can create sensitive biosensors that detect specific biological markers.
| Application | Description |
|---|---|
| Nanoparticle Functionalization | Attaches targeting ligands to enhance therapeutic efficacy. |
| Biosensor Development | Creates sensitive detection systems for biomarkers. |
Case Studies
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Targeted Cancer Therapy Using PROTACs
- Researchers developed a PROTAC utilizing this compound as a linker to target and degrade specific oncogenic proteins in cancer cells. This approach demonstrated significant reduction in tumor growth in preclinical models.
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Fluorescent Labeling of Antibodies
- A study utilized this compound to label monoclonal antibodies with fluorescent dyes. The labeled antibodies showed enhanced imaging capabilities in live-cell assays, allowing for real-time tracking of cellular processes.
Mechanism of Action
Azido-PEG5-CH2CO2-NHS exerts its effects through the following mechanisms:
Protein Labeling: The NHS ester reacts with primary amines on proteins, forming stable amide bonds and labeling the proteins for further study.
Click Chemistry: The azide group participates in click chemistry reactions, enabling the formation of stable triazole linkages with alkyne-containing molecules.
Comparison with Similar Compounds
Key Properties :
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₆N₄O₉ |
| Molecular Weight | 418.4 g/mol |
| Purity | ≥95% |
| Storage Conditions | -20°C (long-term) |
Structural Variations in PEG Chain Length
The PEG chain length significantly impacts solubility, steric effects, and applications. Below is a comparative analysis:
Key Findings :
- Shorter chains (e.g., PEG1) are ideal for conjugating small molecules where minimal spacer length is required .
- PEG5 strikes a balance, making it preferred for PROTACs and drug delivery systems .
Variations in Reactive Groups
The choice of reactive group (NHS ester vs. alternatives) determines conjugation efficiency and stability:
Key Findings :
- NHS esters are ideal for rapid, room-temperature conjugation with amines but require careful storage to prevent hydrolysis .
- PFP esters offer superior stability in organic solvents, enabling reactions in non-aqueous systems .
- Carboxylic acid derivatives (e.g., Azido-PEG5-CH2CO2H) provide flexibility for custom coupling but require additional activation steps .
Application-Specific Comparisons
Drug Delivery
- This compound : Enhances solubility of hydrophobic drugs (e.g., kinase inhibitors) while maintaining tumor penetration .
- Azido-PEG1-CH2CO2-NHS: Limited solubility enhancement but useful for conjugating small-molecule prodrugs .
Nanoparticle Functionalization
- This compound: Commonly used for gold nanoparticle coatings due to its balance of solubility and conjugation efficiency .
- Azido-PEG8-CH2CO2-NHS : Provides superior stealth properties for prolonged circulation in vivo .
Biological Activity
Azido-PEG5-CH2CO2-NHS is a specialized compound that plays a significant role in bioconjugation and drug delivery systems. Its unique structure, which includes an azide group and an N-hydroxysuccinimide (NHS) ester, allows it to function effectively as a linker molecule in various biological applications. This article explores its biological activity, mechanisms of action, and applications, supported by relevant data and findings.
Chemical Structure and Properties
- Molecular Formula : C16H26N4O9
- Molecular Weight : 418.4 g/mol
- Functional Groups : Azide group, NHS ester
- PEG Spacer : The polyethylene glycol (PEG) component enhances solubility in aqueous environments, making it suitable for biological applications.
The presence of the NHS ester allows for the formation of stable amide bonds with primary amines on biomolecules, while the azide group facilitates subsequent conjugation through click chemistry with alkyne-tagged molecules.
Target Interaction
This compound primarily targets primary amines (-NH2) found in proteins and other biomolecules. The interaction occurs through a two-step process:
- Formation of Amide Bonds : The NHS ester reacts with primary amines to form stable amide bonds.
- Click Chemistry : The azide group can undergo click reactions with alkyne-containing compounds, forming stable triazole linkages.
This mechanism is crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which utilize the body's natural protein degradation pathways to target and eliminate specific proteins.
Biological Applications
This compound has a wide range of applications in various fields:
- Bioconjugation : Used to label proteins, nucleic acids, and other biomolecules for imaging and tracking within cells.
- Drug Delivery Systems : Enhances the solubility and stability of therapeutic agents, improving their efficacy.
- Development of PROTACs : Facilitates selective degradation of target proteins by linking them to E3 ubiquitin ligases, exploiting the ubiquitin-proteasome system .
Case Studies
-
Synthesis of PROTACs :
- Researchers have demonstrated the effective use of this compound in synthesizing PROTACs that selectively degrade oncogenic proteins. The incorporation of this linker has shown enhanced cellular uptake and improved therapeutic outcomes in cancer models.
- Immunoassays :
Comparison with Similar Compounds
| Compound Name | Functional Groups | Unique Features |
|---|---|---|
| Azido-PEG2-CH2CO2-NHS | Azide, NHS Ester | Shorter PEG chain; used for smaller biomolecules |
| Azido-PEG4-CH2CO2-NHS | Azide, NHS Ester | Intermediate PEG length; versatile applications |
| Biotin-PEG5-CH2CO2-NHS | Biotin, NHS Ester | Strong affinity binding due to biotin incorporation |
| Amino-PEG5-CH2CO2-NHS | Amino Group, NHS Ester | Contains amino groups for different reactivity |
This compound is distinguished by its optimal PEG length that balances solubility and flexibility, making it particularly valuable in bioconjugation and drug development contexts.
Safety and Handling
While comprehensive safety data may not be publicly available, general precautions are advised when handling this compound due to its reactive functional groups. Standard laboratory safety protocols should be followed to minimize exposure risks.
Q & A
Q. Why might this compound fail to react with amine-containing biomolecules?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
